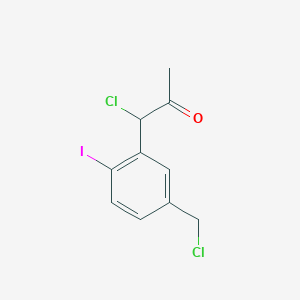
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2IO. This compound is characterized by the presence of a chloromethyl group and an iodine atom attached to a phenyl ring, along with a chloro and propanone group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodo-5-(chloromethyl)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure the completion of the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or alkanes.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the iodine atom also makes it suitable for coupling reactions, where it can form carbon-carbon bonds with other aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one: This compound has a similar structure but lacks the iodine atom, which affects its reactivity and applications.
1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one: This compound contains a mercapto group instead of an iodine atom, leading to different chemical properties and reactivity.
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one: The presence of a trifluoromethyl group in this compound alters its electronic properties and reactivity compared to the iodine-containing compound.
Uniqueness
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and make it suitable for a wide range of chemical reactions. The iodine atom, in particular, enhances its utility in coupling reactions, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C10H9Cl2IO |
|---|---|
Molecular Weight |
342.98 g/mol |
IUPAC Name |
1-chloro-1-[5-(chloromethyl)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5H2,1H3 |
InChI Key |
AGSVIFDKLIDZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CCl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


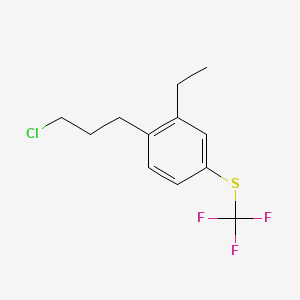
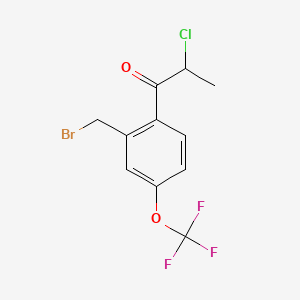
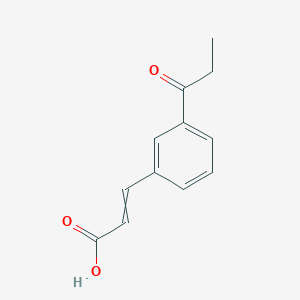

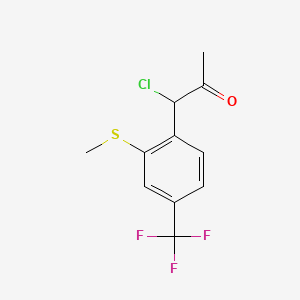
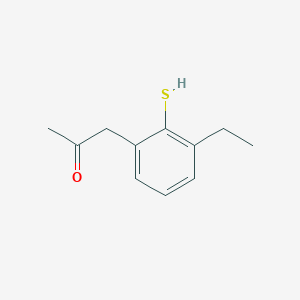
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)
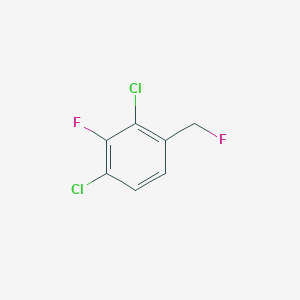

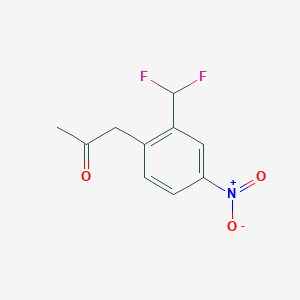
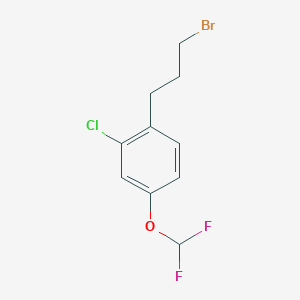
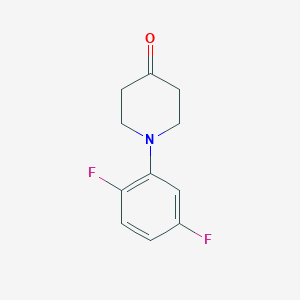
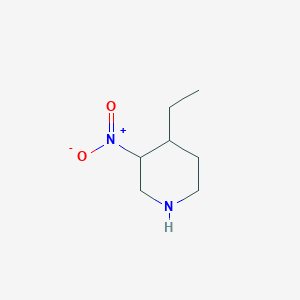
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
